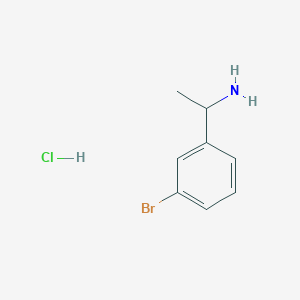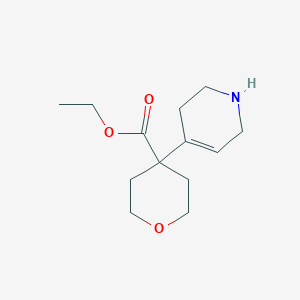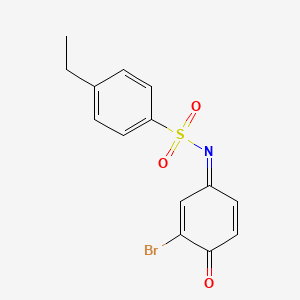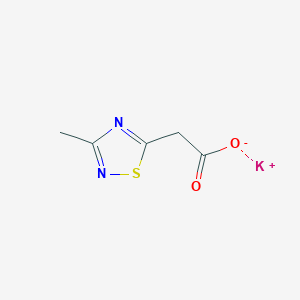![molecular formula C21H20N6OS B2416975 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1203158-64-8](/img/structure/B2416975.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that garners attention for its applications in various scientific fields. Its structure comprises a benzimidazole group, a pyridazine ring, and a thiophene unit, linked by an ethanone moiety and a piperazine ring. This intricate arrangement contributes to its multifaceted properties and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves a multi-step process, starting with the formation of the benzimidazole core. This is typically achieved through a condensation reaction between o-phenylenediamine and formic acid or its derivatives. Subsequent steps involve the functionalization of the benzimidazole ring and the construction of the pyridazine and thiophene units via cross-coupling reactions such as Suzuki or Heck reactions. These synthetic routes often require catalysts like palladium and specific ligands to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory protocols. This may include optimizing the reaction conditions to improve yields, reducing reaction times, and employing continuous flow chemistry techniques to streamline the process. Safety measures and waste management protocols are also critical to ensure environmental compliance and worker safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or modifying its properties.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various halides and nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and minimize side reactions.
Major Products
Major products formed from these reactions include derivatives with altered functional groups or side chains, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone finds applications across multiple research domains:
Chemistry: It serves as a building block for designing more complex molecules and studying structure-activity relationships.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research into its pharmacological properties aims to discover new therapeutic agents, particularly in fields like oncology, neurology, and infectious diseases.
Industry: It is utilized in material science for the development of novel materials with specific properties, such as conductivity or photoreactivity.
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exerts its effects involves interactions at the molecular level with specific targets, such as enzymes, receptors, or nucleic acids. Its structural features allow it to bind to these targets, modulating their activity or inhibiting their function. This, in turn, influences various biological pathways and can lead to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its unique combination of structural motifs, which contribute to its distinct reactivity and potential applications. Similar compounds include:
Benzimidazole derivatives: Known for their antifungal and antiparasitic properties.
Pyridazine derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
Thiophene derivatives: Widely used in organic electronics and as intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURCJFMEASFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)





![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)


![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)

